5-(1H-pyrazol-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-11(3-1)7-4-8-6-9-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBQUPDAGIPUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N Linked Pyrazolylpyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
Proton (¹H) NMR Spectral Analysis for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of pyrazolylpyrimidine derivatives, the chemical shifts (δ) of the protons on both the pyrazole (B372694) and pyrimidine (B1678525) rings are diagnostic. For instance, in substituted pyrazolo[3,4-d]pyrimidine derivatives, the aromatic protons typically appear in distinct regions of the spectrum, and their coupling patterns provide information about their relative positions. nih.gov
The ¹H NMR spectrum of a 5-amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile derivative, for example, shows characteristic signals for the aromatic protons, the amino group protons (which are exchangeable with D₂O), and the methyl group protons. mdpi.com The precise chemical shifts and coupling constants (J) are instrumental in confirming the substitution pattern on the aromatic rings.
Interactive Table: Representative ¹H NMR Data for a Pyrazolylpyrimidine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 8.12 | d | 8.5 |
| Ar-H | 7.33 | d | 8.5 |
| C⁶'-H | 8.50 | s | - |
| C³''-H | 8.34 | s | - |
| C³-H | 8.33 | s | - |
| NH₂ | 6.79 | s | - |
| CH₃ | 2.41 | s | - |
Data derived from a study on 5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile. mdpi.com
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).
For pyrazolylpyrimidine derivatives, ¹³C NMR is crucial for assigning the carbon atoms of both the pyrazole and pyrimidine rings, as well as any substituents. nih.govmdpi.com For example, the carbon atoms of the pyrazole and pyrimidine rings in 5-amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile have been assigned based on their characteristic chemical shifts. mdpi.com The positions of carbons attached to nitrogen atoms are typically found further downfield due to the deshielding effect of the electronegative nitrogen.
Interactive Table: ¹³C NMR Chemical Shifts for a Pyrazolylpyrimidine Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-7'a | 159.33 |
| C-6' | 157.57 |
| C-4' | 154.72 |
| C-5 | 153.92 |
| C-3' | 134.00 |
| C-3 | 132.50 |
| Ar-C | 133.33, 130.41, 128.01, 113.61 |
| CN | 116.23 |
| C-4 | 111.04 |
| C-3'a | 103.06 |
| CH₃ | 20.64 |
Data derived from a study on 5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile. mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for piecing together the molecular structure, especially in complex heterocyclic systems. nih.gov
These techniques have been instrumental in confirming the N-linked substitution pattern in various pyrazolylpyrimidine derivatives and in assigning the full ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.
For N-linked pyrazolylpyrimidine derivatives, IR spectroscopy can confirm the presence of key functional groups such as:
N-H stretching vibrations: Typically observed in the range of 3200-3500 cm⁻¹, indicating the presence of amino or imino groups. mdpi.com
C=N and C=C stretching vibrations: Aromatic ring stretching vibrations for both pyrazole and pyrimidine rings usually appear in the 1400-1650 cm⁻¹ region. mdpi.com
C-H stretching vibrations: Aromatic C-H stretches are generally found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
Nitrile (C≡N) stretching: If present as a substituent, a sharp and intense absorption band is observed around 2222 cm⁻¹. mdpi.com
Interactive Table: Characteristic IR Absorption Bands for a Pyrazolylpyrimidine Derivative
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| -NH₂ | Stretching | 3430, 3300 |
| -NH | Stretching | 3220 |
| -C≡N | Stretching | 2222 |
Data derived from a study on 5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
In the analysis of pyrazolylpyrimidine derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. nih.govmdpi.com The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. The fragmentation of the pyrazole and pyrimidine rings often leads to characteristic daughter ions, which can help to confirm the core structure and the nature of the substituents. mdpi.com
Interactive Table: Mass Spectrometry Data for a Pyrazolylpyrimidine Derivative
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
|---|---|---|
| [M]⁺ | 316 | 23.49 |
Data derived from a study on 5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile. mdpi.com
X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and conformational details, can be obtained.
For N-linked pyrazolylpyrimidine derivatives, single-crystal X-ray diffraction studies provide unambiguous confirmation of the connectivity and stereochemistry. rsc.org These studies have been used to definitively establish the N-1 linkage between the pyrazole and pyrimidine rings in various derivatives. The crystal structure also reveals important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of their empirical formula. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated percentages for the proposed molecular structure. A close correlation between the experimental and calculated values serves as a strong indicator of the compound's purity and confirms that the desired molecular composition has been achieved during synthesis.
In the study of N-linked pyrazolylpyrimidine derivatives, elemental analysis is routinely employed to affirm the successful synthesis and purity of the target molecules. The structures of newly synthesized compounds are typically elucidated using a combination of spectroscopic methods, with elemental analysis providing the foundational evidence of the correct elemental composition.
Detailed research findings from various studies on pyrazolylpyrimidine and related pyrazole derivatives consistently demonstrate the utility of this technique. For instance, in the synthesis of certain complex pyrazolylpyrimidine derivatives, the experimentally determined percentages of carbon, hydrogen, and nitrogen show a high degree of agreement with the calculated values, typically deviating by less than 0.4%. This level of accuracy provides high confidence in the assigned structures.
The table below presents a compilation of elemental analysis data for several N-linked pyrazolyl and pyrazolylpyrimidine derivatives from published research, illustrating the congruence between theoretical calculations and experimental outcomes.
| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |
| A pyrazolylpyrimidine derivative researchgate.net | C₁₉H₁₆N₈O | Calculated | 61.28 | 4.33 | 30.09 |
| Found | 61.32 | 4.41 | 30.22 | ||
| A complex pyrazolylpyrimidine derivative researchgate.net | C₂₅H₁₉N₉O₃ | Calculated | 60.84 | 3.08 | 25.55 |
| Found | 60.62 | 3.16 | 25.38 | ||
| N-[4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenyl]benzenesulfonamide mdpi.com | C₁₆H₁₂N₃ | Calculated | 41.67 | 2.62 | 9.11 |
| Found | 41.55 | 2.57 | 9.03 |
The data presented in the table clearly show the negligible differences between the calculated and found elemental percentages for each compound. Such results are critical in the process of structural confirmation, complementing the data obtained from spectroscopic techniques to provide a complete and robust characterization of these N-linked pyrazolylpyrimidine derivatives. The successful validation of the empirical formula through elemental analysis is a prerequisite for any further investigation into the chemical and biological properties of these compounds.
Computational Chemistry and Theoretical Investigations of 5 1h Pyrazol 1 Yl Pyrimidine and Analogues
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic properties of molecules. DFT calculations are instrumental in predicting molecular geometries, orbital energies, and various other electronic parameters that govern the behavior of chemical compounds. For pyrazole (B372694) and pyrimidine-based systems, DFT methods, particularly with functionals like B3LYP, have been successfully used to investigate their molecular and electronic structures dergipark.org.trnih.govresearchgate.net.
The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy structure. For molecules with rotational freedom, a conformational analysis is also crucial to identify the most stable conformer. In the case of 5-(1H-pyrazol-1-yl)pyrimidine, the key conformational aspect would be the relative orientation of the pyrazole and pyrimidine (B1678525) rings.
Below is a table of predicted bond lengths and angles for a representative pyrazole-pyrimidine analogue, based on DFT calculations reported for similar structures nih.govnih.govresearchgate.net.
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-C5 (pyrazole) | 1.35 |
| C5-C4 (pyrazole) | 1.39 |
| C4-C3 (pyrazole) | 1.40 |
| C3-N2 (pyrazole) | 1.34 |
| N2-N1 (pyrazole) | 1.36 |
| N1-C5' (pyrimidine) | 1.38 |
| C5'-C4' (pyrimidine) | 1.39 |
| C4'-N3' (pyrimidine) | 1.33 |
| N3'-C2' (pyrimidine) | 1.34 |
| C2'-N1' (pyrimidine) | 1.34 |
| N1'-C6' (pyrimidine) | 1.33 |
| C6'-C5' (pyrimidine) | 1.40 |
| **Bond Angles (°) ** | |
| C5-N1-N2 (pyrazole) | 112.0 |
| N1-N2-C3 (pyrazole) | 106.0 |
| N2-C3-C4 (pyrazole) | 111.0 |
| C3-C4-C5 (pyrazole) | 105.0 |
| C4-C5-N1 (pyrazole) | 106.0 |
| N1-C5'-C4' (pyrimidine) | 116.0 |
| C5'-C4'-N3' (pyrimidine) | 122.0 |
| C4'-N3'-C2' (pyrimidine) | 115.0 |
| N3'-C2'-N1' (pyrimidine) | 128.0 |
| C2'-N1'-C6' (pyrimidine) | 115.0 |
| N1'-C6'-C5' (pyrimidine) | 124.0 |
| C6'-C5'-N1 (inter-ring) | 118.0 |
Note: The data in this table is illustrative and based on DFT calculations for analogous pyrazole and pyrimidine-containing compounds. Actual values for this compound may vary.
Conformational analysis of related molecules, such as substituted pyrazolo[1,5-a]pyrimidines, has shown that the bicyclic core can exist in different conformations, with the energy barrier between them being relatively low, indicating structural lability mdpi.com. This flexibility could be important for its interaction with biological targets.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity nih.govscirp.org. A smaller energy gap suggests higher reactivity.
For pyrimidine-based azo dyes, DFT calculations have been used to compute the FMOs to assess their kinetic stability and chemical reactivity nih.gov. Theoretical studies on pyrimidine derivatives have shown that these calculations can help identify compounds that may act as good corrosion inhibitors based on their small HOMO-LUMO energy gaps dergipark.org.tr.
The HOMO and LUMO distributions for this compound are expected to be delocalized over the π-system of both the pyrazole and pyrimidine rings. The exact distribution will influence the sites of electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
| HOMO | -6.5 to -7.0 |
| LUMO | -1.5 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 5.5 |
Note: These values are typical ranges observed for related pyrazole and pyrimidine derivatives in DFT studies and serve as an estimation for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents nih.govnih.gov. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In pyrimidine and pyrazole derivatives, the nitrogen atoms are typically regions of negative electrostatic potential due to their lone pairs of electrons, making them susceptible to electrophilic attack or hydrogen bonding interactions elsevier.comresearchgate.net. Conversely, the hydrogen atoms bonded to carbon or nitrogen are generally in regions of positive potential. MEP analysis of pyrimidine-based compounds has been used to understand potential sites for noncovalent interactions, which are crucial in supramolecular chemistry and drug design nih.gov.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of both the pyrazole and pyrimidine rings, with the most negative regions indicating the most probable sites for protonation or coordination to metal ions. The aromatic protons and the C-H bonds would exhibit positive potential.
| Property | Calculated Value |
| Dipole Moment (Debye) | 2.0 - 3.5 |
Note: This value is an estimate based on calculations for similar heterocyclic compounds.
Tautomerism is a common phenomenon in heterocyclic compounds containing N-H groups, such as pyrazoles and some pyrimidine derivatives. Different tautomers can have significantly different stabilities and reactivities. Computational methods are highly effective in determining the relative energies of different tautomeric forms and predicting the most stable isomer mdpi.comjocpr.com.
For pyrazole itself, several tautomeric forms are possible. In the case of this compound, tautomerism could potentially occur on the pyrazole ring if a hydrogen atom were present on a different nitrogen. However, in the specified structure, the pyrazole is attached via the N1 position. If considering analogues or potential reaction products, the investigation of tautomeric stability would be crucial. For instance, studies on uracil, a pyrimidine derivative, have shown that substitution can significantly impact the relative stability of its various tautomers mdpi.com. Similarly, the stability of purine (B94841) tautomers is highly dependent on the environment and substitution patterns mdpi.com.
Fukui functions are reactivity indices derived from conceptual DFT that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks nih.govnih.gov. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.
ƒ+(r) : for nucleophilic attack (where an electron is accepted).
ƒ-(r) : for electrophilic attack (where an electron is donated).
ƒ0(r) : for radical attack.
By calculating the condensed Fukui indices for each atom in the molecule, one can identify the specific atoms that are most susceptible to a particular type of reaction. For pyrazole and pyridine (B92270) derivatives, Fukui functions have been used to identify electrophilic and nucleophilic centers in the molecule nih.govresearchgate.net. For this compound, this analysis would pinpoint which of the nitrogen or carbon atoms are the most likely sites for chemical reactions.
| Atom | ƒ⁺ (Nucleophilic Attack) | ƒ⁻ (Electrophilic Attack) |
| N1 (pyrazole) | Low | High |
| N2 (pyrazole) | High | Low |
| C3 (pyrazole) | Moderate | Moderate |
| C4 (pyrazole) | Low | High |
| C5 (pyrazole) | High | Low |
| N1' (pyrimidine) | High | Low |
| C2' (pyrimidine) | High | Low |
| N3' (pyrimidine) | High | Low |
| C4' (pyrimidine) | High | Low |
| C6' (pyrimidine) | High | Low |
Note: This table presents a qualitative prediction of Fukui indices for different atomic sites based on general reactivity patterns of pyrazole and pyrimidine rings. The actual values would require specific DFT calculations.
Molecular Modeling for Interaction Studies
Molecular modeling has become an indispensable tool for elucidating the interactions of small molecules with biological macromolecules and material surfaces. For this compound and its analogues, computational techniques provide critical insights into their binding modes and adsorption behaviors at a molecular level. These theoretical investigations are fundamental in understanding the structural and electronic factors that govern these interactions, guiding the design of molecules with specific binding characteristics.
Ligand-Protein Interaction Profiling
Molecular docking simulations are frequently employed to predict the binding orientation and affinity of pyrazole and pyrimidine derivatives within the active sites of various proteins. These in silico studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex.
Analysis of pyrazolopyrimidine derivatives docked into protein binding sites consistently highlights the prevalence of aromatic π–π stacking interactions and hydrogen bonds. Studies have shown that π–π interactions are observed in approximately 91% of pyrazolopyrimidine-protein complexes, with an average centroid-to-centroid distance of 5.32 Å between the pyrazolopyrimidine ring system and aromatic amino acid residues of the protein. Hydrogen bonds and other polar contacts are also critical for binding, occurring in about 73% of these complexes.
In a specific molecular docking study, an aminopyrimidinyl pyrazole analogue was investigated as a ligand for Polo-like kinase 1 (PLK1). The simulation revealed a favorable binding pose with a docking score of -12.04. This strong interaction was attributed to the formation of three hydrogen bonds with crucial residues in the kinase's active site. Notably, two of these hydrogen bonds were formed between the aminopyrimidine ring of the ligand and the hinge region residue CYS133. nih.gov
Further computational studies on pyrazoline and pyrimidine derivatives targeting the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 4m11) have also been conducted. These simulations predicted strong binding affinities for the designed compounds, which exhibited superior docking scores compared to reference drugs, indicating favorable positioning within the enzyme's active site. uomustansiriyah.edu.iq Docking of other 1H-pyrazole derivatives with various protein kinases has also yielded significant interaction data, with calculated minimum binding energies providing a quantitative measure of binding affinity. For instance, a derivative showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2. researchgate.net
| Compound Type | Target Protein | PDB ID | Docking Score / Binding Energy | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|---|
| Aminopyrimidinyl pyrazole analogue | Polo-like kinase 1 (PLK1) | 3FC2 | -12.04 | CYS133 | Hydrogen Bonds |
| Pyrazoline/pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | 4m11 | Superior to reference | Not specified | Not specified |
| 1H-pyrazole derivative (1b) | VEGFR-2 | 2QU5 | -10.09 kJ/mol | Not specified | Not specified |
| 1H-pyrazole derivative (1d) | Aurora A | 2W1G | -8.57 kJ/mol | Not specified | Not specified |
| 1H-pyrazole derivative (2b) | CDK2 | 2VTO | -10.35 kJ/mol | Not specified | Not specified |
Adsorption Mechanism Studies (e.g., on metal surfaces)
Theoretical and computational studies are crucial for understanding the adsorption mechanisms of pyrazole-containing compounds on metal surfaces, particularly in the context of corrosion inhibition. These investigations often utilize Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate the nature of the surface-molecule interaction.
For example, the adsorption of N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) on a carbon steel surface was found to have ΔG°ads values of -40.24 kJ/mol and -44.94 kJ/mol, respectively. nih.gov These values strongly indicate a chemisorption mechanism. The negative values of ΔG°ads also signify that the adsorption process is spontaneous and that the adsorbed layer is stable. nih.gov
The adsorption of these molecules on the steel surface typically follows the Langmuir adsorption isotherm model. nih.gov This model assumes that the adsorption is a monolayer, with no interaction between the adsorbed molecules. Molecular dynamics simulations further reveal that the inhibitor molecules tend to adsorb in a nearly parallel orientation to the metal surface, maximizing the contact area and thus the effectiveness of the protective layer. acs.org This planar adsorption is facilitated by the interaction of heteroatoms (like nitrogen and oxygen) and π-electrons from the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface. acs.orgresearchgate.net
| Compound | Surface | Medium | ΔG°ads (kJ/mol) | Adsorption Mechanism | Adsorption Isotherm |
|---|---|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | -40.24 | Chemisorption | Langmuir |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | -44.94 | Chemisorption | Langmuir |
| Pyrazolone derivative (LT) | Mild Steel | 1 N HCl | -51.00 | Chemisorption | Langmuir |
| Pyrazolone derivative (LT) | Mild Steel | 1 N H₂SO₄ | -49.23 | Chemisorption | Langmuir |
Mechanistic Insights into Reactions Involving Pyrazolylpyrimidine Scaffolds
Elucidation of Reaction Pathways for Pyrazolylpyrimidine Formation
The formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a common isomer of pyrazolylpyrimidine, is most frequently achieved through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org This approach is valued for its efficiency and versatility in creating the fused bicyclic system. rsc.org
The generally accepted mechanism for this reaction involves several key steps. Initially, the 5-aminopyrazole acts as a nucleophile, with its exocyclic amino group attacking one of the carbonyl carbons of the β-dicarbonyl compound. nih.gov This is followed by a cyclization step where the endocyclic nitrogen of the pyrazole (B372694) ring attacks the second carbonyl group. The final step is a dehydration (loss of a water molecule) to yield the aromatic pyrazolo[1,5-a]pyrimidine core. nih.govresearchgate.net
Alternative pathways include three-component reactions, which offer a one-pot synthesis approach. For instance, the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound (like malononitrile) proceeds through the formation of an imine intermediate, followed by nucleophilic attack and subsequent cyclization to form the pyrazolylpyrimidine core. nih.gov Another established method involves the reaction of aminopyrazoles with β-enaminones, where the reaction proceeds via an aza-Michael type addition-elimination mechanism. rsc.orgresearchgate.net
| Reaction Type | Reactants | Key Intermediates | Reference |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + β-Dicarbonyl Compound | Imine/Enamine | nih.govrsc.org |
| Three-Component Reaction | 3-Amino-1H-pyrazole + Aldehyde + Activated Methylene Compound | Imine | nih.gov |
| Cyclization | Aminopyrazole + β-Enaminone | Aza-Michael Adduct | rsc.orgresearchgate.net |
Regiochemical Control in Substitution and Cyclization Reactions
Regioselectivity is a critical aspect of pyrazolylpyrimidine synthesis, determining the final substitution pattern on both the pyrazole and pyrimidine (B1678525) rings. The outcome of cyclization and substitution reactions is highly dependent on the reactants and reaction conditions.
In the cyclocondensation of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. However, the regioselectivity of the reaction can often be controlled. For example, using β-enaminones with a dimethylamino leaving group directs the initial condensation to occur via an aza-Michael type addition, bonding the exocyclic amino group of the pyrazole to the β-carbon of the enaminone system, thus ensuring a specific regiochemical outcome. researchgate.net
Furthermore, reaction conditions play a pivotal role. Microwave-assisted synthesis has been shown to be a key factor in achieving high regioselectivity. In certain reactions, microwave irradiation selectively yields the 7-aminopyrazolo[1,5-a]pyrimidine derivative over its 5-amino isomer, a selectivity not observed under traditional heating methods. rsc.org This highlights how energy input can influence the reaction pathway and favor the formation of a specific constitutional isomer.
Post-synthesis functionalization, such as electrophilic aromatic substitution, also demonstrates distinct regiochemical preferences. The nitration of the parent pyrazolo[1,5-a]pyrimidine ring system is strongly dependent on the reagents used. Treatment with a mixture of nitric and sulfuric acids results in substitution at the 3-position (on the pyrazole ring), whereas using nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position (on the pyrimidine ring). researchgate.net Similarly, bromination tends to occur at the 3-position, and can proceed to form a 3,6-dibromo species. researchgate.net
| Reaction | Reagents/Conditions | Major Product/Position of Substitution | Reference |
|---|---|---|---|
| Cyclization | 3-Substituted-5-amino-1H-pyrazoles + 2-Acetylcyclopentanone (Microwave) | Regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines | rsc.orgresearchgate.net |
| Nitration | Nitric Acid + Sulfuric Acid | 3-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Nitration | Nitric Acid + Acetic Anhydride | 6-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Bromination | Bromine | 3-Bromo- and 3,6-Dibromo-pyrazolo[1,5-a]pyrimidine | researchgate.net |
Influence of Catalysts and Reaction Conditions on Mechanism
Catalysts and reaction conditions exert a profound influence on the mechanism, rate, and selectivity of pyrazolylpyrimidine formation. The choice of catalyst, solvent, temperature, and energy source can alter reaction pathways and improve yields.
Catalysis: The classic condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds is often facilitated by either acid or base catalysts. Lewis acids, for example, can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the aminopyrazole. nih.gov In recent years, heterogeneous "green" catalysts have been explored. Nanozeolites have been used as efficient catalysts for the synthesis of pyrazolopyrimidine derivatives, often requiring less time, lower temperatures, and proceeding under solvent-free conditions.
Reaction Conditions: Temperature and the method of heating are critical variables. As mentioned, microwave irradiation has been shown to not only accelerate reaction times but also to control regioselectivity compared to conventional reflux methods. rsc.orgresearchgate.net This is often attributed to localized superheating that can favor one reaction pathway over another.
Solvent-free conditions are also being increasingly employed. Reactions between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds have been shown to be more efficient under solvent-free fusion or microwave irradiation compared to traditional reflux in ethanol. rsc.org The choice of solvent can also be determinative; for instance, dimethyl sulfoxide (B87167) (DMSO) has been found to be an effective solvent for certain cyclization transformations where water was unsuitable.
| Catalyst/Condition | Effect on Mechanism/Outcome | Example Application | Reference |
|---|---|---|---|
| Lewis Acids/Bases | Enhances condensation by activating carbonyls or deprotonating nucleophiles. | Condensation of 5-aminopyrazoles with β-dicarbonyls. | nih.gov |
| Microwave Irradiation | Accelerates reaction rates and controls regioselectivity. | Regioselective synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. | rsc.org |
| Nanozeolite Nax | Enables efficient, solvent-free synthesis at lower temperatures. | Synthesis of pyrazolopyrimidine derivatives from 5-pyrazolone. | |
| Solvent-Free (Fusion) | Faster reaction times and higher yields compared to reflux. | Synthesis of cyclopentapyrazolo[1,5-a]pyrimidines. | rsc.org |
Investigation of Ionic and Radical Pathways in Functionalization Reactions
The functionalization of the pre-formed pyrazolylpyrimidine scaffold predominantly proceeds through ionic pathways, specifically electrophilic aromatic substitution. nih.govnih.gov The electron-rich nature of the fused heterocyclic system makes it susceptible to attack by electrophiles.
Ionic Pathways: Halogenation and nitration are classic examples of electrophilic aromatic substitution on the pyrazolylpyrimidine core. nih.govsemanticscholar.org The mechanism involves the attack of the π-system of the heterocyclic ring on the electrophile (e.g., a bromonium ion or a nitronium ion), forming a resonance-stabilized carbocation intermediate known as a sigma complex. researchgate.net Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. Molecular orbital calculations have been used to predict that electrophilic attack should occur successively at the 3- and 6-positions, which aligns with experimental observations. researchgate.net Nucleophilic aromatic substitution (NAS) is also a common ionic pathway to functionalize the pyrimidine ring at the electrophilic 5 and 7 positions. nih.gov
Radical Pathways: While ionic mechanisms dominate the functionalization of pyrazolylpyrimidines, radical reactions are less common but represent an area of growing interest in heterocyclic chemistry. nih.gov Radical pathways are more frequently implicated in the synthesis of the precursor rings rather than the direct functionalization of the fused scaffold. For example, some pyrazole syntheses are initiated by the formation of a hydrazonyl radical. mdpi.com
The direct functionalization of electron-deficient heterocyclic systems like pyrimidine via radical mechanisms, such as the Minisci reaction, is a well-established strategy in organic synthesis. nih.gov This type of reaction involves the addition of a nucleophilic alkyl radical to the protonated heterocycle. While specific examples of radical functionalization on the 5-(1H-pyrazol-1-yl)pyrimidine core are not extensively documented in the provided context, the principles of radical chemistry suggest that such pathways could offer alternative and complementary methods for C-H functionalization, potentially providing access to novel derivatives not easily obtained through ionic reactions. nih.govrsc.org
Chemical Reactivity and Advanced Functionalization of N Linked Pyrazolylpyrimidine Systems
C-H Functionalization Strategies (e.g., C-H thiocyanation and selenocyanation)
Direct C-H functionalization is a powerful tool for modifying heterocyclic systems without the need for pre-installed activating groups. For pyrimidine (B1678525) derivatives, transition-metal-catalyzed C-H activation is a common strategy. For instance, palladium-catalyzed methods have been developed for the regioselective C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines, where the pyrimidine ring itself can act as a directing group for the functionalization of the attached aryl ring acs.orgnih.gov. Other approaches for pyrimidine C-H functionalization include transition-metal-free methods and deprotonative metalation researchgate.netthieme-connect.de.
While specific studies on the C-H thiocyanation and selenocyanation of 5-(1H-pyrazol-1-yl)pyrimidine are not extensively documented, the general reactivity of the constituent rings provides insight into potential outcomes. The electron-rich pyrazole (B372694) ring would be the more likely site for such electrophilic functionalization. However, the pyrimidine ring exerts a deactivating effect, making the reaction more challenging than for an isolated pyrazole.
General strategies for C-H functionalization are summarized below:
| Strategy | Reagents/Conditions | Target Position | Notes |
| Directed C-H Arylation | Pd catalyst, Aryl iodides | Ortho-position on an aryl substituent | The pyrimidine ring can direct functionalization. |
| Directed C-H Iodination | Pd catalyst, N-Iodosuccinimide (NIS) | Ortho-position on an aryl substituent | Provides a handle for further cross-coupling. |
| Deprotonative Metalation | Strong base (e.g., LDA, n-BuLi) | Most acidic C-H | Generally targets C-4 or C-6 on the pyrimidine ring. |
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine and Pyrazole Rings
Nucleophilic Substitution: The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at positions C2, C4, and C6, provided a suitable leaving group (such as a halogen) is present researchgate.netnih.gov. For halogenated pyrimidines, the order of reactivity for nucleophilic displacement is generally 4- > 2- > 5- rsc.orgstackexchange.com. Therefore, a derivative such as 4-chloro-5-(1H-pyrazol-1-yl)pyrimidine would be expected to readily undergo substitution at the C4 position with a variety of nucleophiles, including amines, alkoxides, and thiolates. This is a common and predictable pathway for introducing diversity to the pyrimidine core rsc.orgresearchgate.net.
Electrophilic Substitution: The pyrazole ring is the primary site for electrophilic attack in the this compound system. In an unsubstituted 1-substituted pyrazole, electrophilic substitution typically occurs at the C4 position due to electronic and steric factors. Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and Vilsmeier-Haack formylation nih.gov. While the pyrimidine ring attached at the N1 position is electron-withdrawing and thus deactivates the pyrazole ring towards electrophilic attack, substitution is still expected to proceed, albeit under potentially more forcing conditions than for simple N-alkyl or N-aryl pyrazoles. The C4 position of the pyrazole remains the most probable site of reaction.
| Reaction Type | Ring | Expected Position | Typical Reagents |
| Nucleophilic Substitution | Pyrimidine | C4 or C2 (with leaving group) | Amines, Alkoxides, Thiolates |
| Electrophilic Halogenation | Pyrazole | C4 | NBS, NCS, NIS |
| Electrophilic Nitration | Pyrazole | C4 | HNO₃/H₂SO₄ |
| Vilsmeier-Haack Formylation | Pyrazole | C4 | POCl₃, DMF |
Introduction and Transformation of Halogen Substituents
Halogenated pyrazolylpyrimidine derivatives are versatile intermediates for further chemical modifications, particularly through cross-coupling reactions.
Introduction of Halogens: Halogens can be introduced onto either ring through different mechanisms.
Pyrazole Ring: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) is a standard method for halogenating pyrazoles, which would selectively functionalize the C4-position beilstein-archives.org.
Pyrimidine Ring: Direct electrophilic halogenation of the pyrimidine ring is difficult unless activated by strongly electron-donating groups. More commonly, halogenated pyrimidines are synthesized from precursors like pyrimidones using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Transformation of Halogen Substituents: Halogen atoms on either ring serve as valuable handles for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: Halogenated pyrazolylpyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions. A bromo or iodo substituent on the pyrazole C4-position can undergo Suzuki, Stille, Sonogashira, or Heck reactions to introduce aryl, alkyl, or alkynyl groups researchgate.net. Similarly, a chloro or bromo substituent on the pyrimidine C4-position is highly reactive in such couplings nih.gov.
Nucleophilic Substitution: As mentioned previously, halogens on the pyrimidine ring (especially at C2 or C4) are readily displaced by nucleophiles nih.gov.
| Transformation | Position | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Pyrimidine-C4 or Pyrazole-C4 | Pd catalyst, Boronic acid/ester | Aryl/Alkyl substituted |
| Sonogashira Coupling | Pyrimidine-C4 or Pyrazole-C4 | Pd/Cu catalyst, Terminal alkyne | Alkynyl substituted |
| Buchwald-Hartwig Amination | Pyrimidine-C4 or Pyrazole-C4 | Pd catalyst, Amine | Amino substituted |
| Nucleophilic Substitution | Pyrimidine-C4 | Various Nucleophiles (e.g., R-NH₂) | Amino/Alkoxy/Thio substituted |
Reactions Leading to Novel Fused Systems (e.g., Pyrido[2,3-d]pyrimidines) from Pyrimidine-Pyrazole Derivatives
The synthesis of fused ring systems like pyrido[2,3-d]pyrimidines generally involves the cyclization of a suitably functionalized pyrimidine or pyridine (B92270) precursor nih.govresearchgate.netnih.govacs.orgrsc.org. While there are no direct reports of this compound undergoing such a cyclization, this transformation is theoretically possible if appropriate reactive groups are installed on the scaffold.
For example, a synthetic strategy could involve the introduction of an amino group at the C4 position of the pyrimidine ring and a carbonyl or carboxylate group at the C5 position of the pyrazole ring. An intramolecular condensation reaction between these two groups could then, in principle, lead to the formation of a new six-membered ring, resulting in a pyrazolo[5,4-b]pyrido[2,3-d]pyrimidine system. Such strategies rely on the careful and regioselective introduction of complementary functional groups that can participate in an intramolecular ring-closing reaction.
Oxidation and Reduction Reactions on the Pyrazolylpyrimidine Framework
The oxidation and reduction chemistry of the this compound framework is not well-documented in the literature. However, predictions can be made based on the general behavior of N-heteroaromatic compounds.
Oxidation: N-oxidation is a common reaction for pyridine and pyrimidine rings, typically using peroxy acids like m-CPBA. For this compound, oxidation would likely occur at one of the pyrimidine nitrogen atoms (N1 or N3), as they are more susceptible to oxidation than the pyrazole nitrogens in this N-linked arrangement. The resulting N-oxides can exhibit altered reactivity and serve as intermediates for further functionalization. In some biological systems, oxidation of N-heterocycles is a key metabolic pathway mediated by enzymes such as cytochrome P450s nih.gov.
Reduction: Catalytic hydrogenation of pyrimidine rings is possible but often requires forcing conditions (high pressure and temperature) and can lead to ring cleavage. More controlled reductions might be achievable using dissolving metal reductions or specialized reducing agents. Given the relative stability of both aromatic rings, reduction of the pyrazolylpyrimidine core is expected to be challenging. No specific examples for this N-linked system are readily available in the literature researchgate.net.
Molecular Interaction Mechanisms and Potential Inhibitory Profiles of N Linked Pyrazolylpyrimidine Derivatives
Mechanism of Enzyme Inhibition
N-linked pyrazolylpyrimidine derivatives have been investigated for their potential to inhibit a range of enzymes implicated in various disease processes. The core structure, featuring a pyrazole (B372694) ring linked to a pyrimidine (B1678525), serves as a versatile scaffold for designing specific inhibitors. The mechanism of inhibition is primarily centered on the molecule's ability to interact with the active site of the target enzyme, often competing with the natural substrate. These interactions, which include hydrogen bonding, hydrophobic interactions, and van der Waals forces, effectively block the enzyme's catalytic function, thereby modulating its biological pathway.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Mechanisms
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that plays a crucial role in the de novo pyrimidine biosynthesis pathway. patsnap.compatsnap.com It catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. patsnap.comnih.gov This pathway is vital for the production of nucleotides required for DNA and RNA synthesis, making DHODH a target for conditions characterized by rapid cell proliferation. patsnap.com
The inhibitory mechanism of pyrazolylpyrimidine derivatives against DHODH involves blocking the enzyme's catalytic activity. nih.gov These inhibitors typically bind to the ubiquinone-binding site of the enzyme, preventing the natural substrate from accessing it. patsnap.comnih.gov This blockade disrupts the pyrimidine synthesis pathway, leading to a depletion of essential pyrimidine nucleotides and an accumulation of the upstream metabolite, dihydroorotate. patsnap.comnih.gov The ultimate effect is the suppression of cell proliferation due to the inability to synthesize new DNA and RNA. patsnap.com Research has identified 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of human DHODH. nih.gov One particularly active compound from this class, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, demonstrated potent inhibition of the enzyme. nih.gov
| Derivative Class | Mechanism of Action | Effect on Enzyme Function | Key Finding |
|---|---|---|---|
| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives | Binds to the ubiquinone-binding site of DHODH. patsnap.comnih.gov | Blocks the conversion of dihydroorotate to orotate. nih.gov | Inhibits the de novo pyrimidine biosynthesis pathway, leading to nucleotide depletion. patsnap.comnih.gov |
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition Mechanisms
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in hematopoietic cells that plays a critical role in B-cell signaling. nih.govmdpi.com It is a member of the Class I PI3K family and functions by phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. nih.govmdpi.com
Pyrazolylpyrimidine derivatives inhibit PI3Kδ by acting as ATP-competitive inhibitors. mdpi.comnih.gov They bind to the ATP-binding pocket within the p110δ catalytic subunit of the enzyme. mdpi.com This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of PIP2. mdpi.com The binding is stabilized by key molecular interactions within the active site, including hydrogen bonds with residues in the hinge region, such as Val828, and interactions within an adjacent affinity pocket. mdpi.commdpi.com A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine compounds have been developed as highly potent and selective inhibitors of PI3Kδ, with some derivatives exhibiting IC50 values in the low nanomolar range. nih.govmdpi.com
| Derivative Class | Mechanism of Action | Effect on Enzyme Function | Key Finding |
|---|---|---|---|
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | ATP-competitive inhibition. mdpi.comnih.gov | Blocks the phosphorylation of PIP2 to PIP3. mdpi.com | Demonstrates high selectivity and low nanomolar IC50 values against the PI3Kδ isoform. nih.govmdpi.com |
| Pyrazolopyrimidines | Dual ATP-competitive inhibition of BTK and PI3Kδ. nih.gov | Simultaneously blocks signaling pathways downstream of the B-cell receptor. nih.gov | Novel compounds show low nanomolar potency against both BTK and PI3Kδ. nih.gov |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Mechanisms
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. nih.govpatsnap.com CDK2 forms active complexes with cyclin E and cyclin A, which then phosphorylate various substrate proteins, including the retinoblastoma protein (Rb), to promote DNA replication and cell cycle progression. patsnap.com Aberrant CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. nih.govpatsnap.com
Pyrazolylpyrimidine-based compounds inhibit CDK2 by competing with ATP for its binding site on the enzyme. patsnap.com The pyrazolopyrimidine scaffold often acts as a bioisostere for the purine (B94841) ring of adenine, allowing it to fit into the ATP-binding pocket. nih.gov Once bound, the inhibitor blocks the kinase's ability to transfer a phosphate (B84403) group to its substrates. patsnap.com This leads to cell cycle arrest at the G1/S checkpoint, preventing DNA synthesis and ultimately halting cell division. patsnap.com Molecular docking studies have shown that these inhibitors form crucial hydrogen bonds with key amino acid residues in the CDK2 active site, such as Leu83, and engage in hydrophobic interactions with residues like Ile10 and Leu134. nih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity, with one compound showing a Ki value of 0.005 µM. nih.gov
| Derivative Class | Mechanism of Action | Effect on Enzyme Function | Key Finding |
|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | ATP-competitive inhibition. patsnap.com | Inhibits phosphorylation of Rb, FAK, and RNAPol-II. nih.gov | Potent CDK2 inhibition (Ki = 0.005 µM) and induces cell cycle arrest and apoptosis. nih.gov |
| Pyrazolo[3,4-d]pyrimidinones | Binds to the ATP-binding site, interacting with Ile10, Leu83, and Leu134. nih.gov | Blocks substrate phosphorylation by CDK2. patsnap.com | Compound 4a showed potent CDK2 inhibition (IC50 = 0.21 µM), slightly better than the reference roscovitine. nih.gov |
Alpha-Glucosidase and Alpha-Amylase Inhibition Mechanisms
Alpha-amylase and alpha-glucosidase are digestive enzymes essential for carbohydrate metabolism. nih.gov Alpha-amylase initiates the breakdown of large carbohydrates like starch into smaller oligosaccharides in the digestive system. Alpha-glucosidase then completes the process by breaking down these oligosaccharides into monosaccharides, primarily glucose, which can be absorbed into the bloodstream. nih.gov Inhibition of these enzymes is a therapeutic strategy to delay carbohydrate digestion and lower post-meal blood glucose levels. nih.gov
The mechanism of inhibition by various compounds, including some heterocyclic structures related to pyrimidines, involves binding to the active sites of these enzymes. nih.gov This binding can be competitive, non-competitive, or mixed, preventing the natural carbohydrate substrates from being processed. mdpi.com By blocking the catalytic activity of α-amylase and α-glucosidase, these inhibitors slow down the rate of glucose release and absorption. nih.gov A study of hybrid compounds featuring a 4H-pyrano[2,3-d]pyrimidine component investigated their potential to inhibit these enzymes. nih.gov Mechanistic studies of other inhibitors on α-glucosidase have revealed mixed inhibition patterns, indicating the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition Mechanisms
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin biosynthesis pathway. rsc.orgnih.gov It is an inducible enzyme that catalyzes the conversion of prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into prostaglandin E2 (PGE2). nih.govnih.gov PGE2 is a potent lipid mediator involved in inflammation, pain, and fever. rsc.org Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE2 compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream COX enzymes, thereby avoiding the suppression of other physiologically important prostanoids. rsc.orgrsc.org
Inhibitors based on pyrazolylpyrimidine-related scaffolds function by binding to the active site of mPGES-1, preventing the isomerization of PGH2 to PGE2. nih.gov mPGES-1 is a membrane-associated protein that requires glutathione (B108866) (GSH) as a cofactor. nih.govrsc.org Inhibitors disrupt the interaction between the enzyme, its substrate (PGH2), and the cofactor. Research into derivatives such as 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones has led to the discovery of novel mPGES-1 inhibitors. nih.gov These compounds effectively block the production of PGE2, thereby exerting anti-inflammatory effects.
Tropomyosin Receptor Kinase (Trk) Inhibition Mechanisms
Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases—TrkA, TrkB, and TrkC—that are crucial for the development and function of the nervous system. nih.gov They regulate processes such as cell proliferation, differentiation, and survival. nih.gov Chromosomal rearrangements leading to NTRK gene fusions can result in the production of oncogenic Trk fusion proteins that drive the growth of various cancers. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have emerged as a prominent scaffold for potent Trk inhibitors. nih.gov Their mechanism of action is based on ATP-competitive inhibition, where they bind to the ATP-binding pocket in the kinase domain of the Trk receptor. nih.gov This binding prevents the phosphorylation and subsequent activation of downstream signaling pathways. nih.gov The pyrazolo[1,5-a]pyrimidine core is crucial for establishing a key hydrogen bond interaction with the hinge residue Met592 in the TrkA active site. nih.gov Specific substitutions on this scaffold enhance potency and selectivity; for example, a pyrazole moiety can form hydrogen bonds with the amide backbone of Glu590 and Met592, while other groups can engage in hydrophobic interactions, contributing to high binding affinity. nih.govnih.gov
| Derivative Class | Mechanism of Action | Effect on Enzyme Function | Key Finding |
|---|---|---|---|
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | ATP-competitive inhibition; pyrazole moiety interacts with hinge residues Glu590 and Met592. nih.govnih.gov | Blocks autophosphorylation of the Trk kinase domain. nih.gov | Demonstrated excellent enzymatic inhibition of TrkA with IC50 values of 1.7 nM. nih.gov |
| 5-azabicyclohexane-substituted pyrazolo[1,5-a]pyrimidines | ATP-competitive inhibition. nih.gov | Inhibits Trk fusion mutations. nih.gov | Compound 22 showed high potency against TrkA, TrkB, and TrkC (IC50 = 3, 14, and 1 nM, respectively). nih.gov |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
For example, in the context of inhibiting protein kinases, a common target for pyrazolopyrimidine derivatives, the SAR often points to the importance of specific substituents for achieving high potency. The nature and position of these substituents can determine the binding affinity and selectivity of the inhibitor. While specific inhibitory activities are beyond the scope of this section, the underlying principle is that the chemical structure directly governs the molecular interactions that lead to inhibition.
A study on pyrazole derivatives as meprin inhibitors demonstrated that even small changes, such as the introduction of methyl or benzyl (B1604629) groups, can lead to a decrease in inhibitory activity, whereas a cyclopentyl moiety can maintain or improve activity. This highlights the sensitivity of the binding pocket to the size and nature of the substituent. Furthermore, the introduction of N-aryl moieties can be accomplished through synthetic methods like the Chan-Lam coupling, allowing for a wide range of structural diversity to be explored in SAR studies.
In the development of anticancer agents, SAR studies on pyrazole and pyrazolopyridine derivatives have shown that the presence and position of certain groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2), can enhance their activity. Conversely, bulky groups or halogens might decrease it. Computational analyses, including molecular docking and density functional theory (DFT), are often employed to understand the binding interactions of these derivatives with their targets, further elucidating the SAR.
The following table summarizes the general influence of different substituent groups on the molecular interactions of pyrazolylpyrimidine derivatives based on SAR studies.
| Substituent Group | Position | General Influence on Molecular Interactions |
| Methoxy (-OCH3) | Pyrimidine or Pyrazole Ring | Can act as a hydrogen bond acceptor; influences solubility and electronic properties. |
| Hydroxyl (-OH) | Pyrimidine or Pyrazole Ring | Can act as both a hydrogen bond donor and acceptor; can be crucial for anchoring to the binding site. |
| Amino (-NH2) | Pyrimidine or Pyrazole Ring | Acts as a hydrogen bond donor; can be a key interaction point. |
| Halogens (F, Cl, Br) | Pyrimidine or Pyrazole Ring | Can form halogen bonds; influences lipophilicity and electronic properties. |
| Alkyl/Aryl Groups | Pyrimidine or Pyrazole Ring | Engage in hydrophobic and van der Waals interactions; size and shape are critical for fitting into binding pockets. |
Interactions with Biological Targets Beyond Enzymes (e.g., DNA gyrase, without specific biological activity)
Beyond enzymatic targets, N-linked pyrazolylpyrimidine derivatives have been shown to interact with other crucial biological macromolecules. One such target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. While the specific biological outcomes of this interaction are not the focus here, the molecular mechanism of interaction is of significant interest.
The interaction of pyrazole derivatives with DNA gyrase often involves the formation of a stable complex with the enzyme-DNA cleavage complex. This interaction is thought to occur through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking with the amino acid residues in the binding pocket of the gyrase. The planar nature of the pyrazolylpyrimidine core is well-suited for intercalating into the DNA or binding to the protein surface.
Studies on styrylpyrazole derivatives have shown that these compounds can inhibit DNA gyrase. The proposed mechanism involves the molecule binding to the enzyme in a way that prevents the re-ligation of the DNA strands, a critical step in the gyrase catalytic cycle. This interaction is non-covalent and is driven by the cumulative effect of multiple weak interactions between the small molecule and the enzyme-DNA complex.
Corrosion Inhibition Mechanisms on Metal Surfaces
The nitrogen atoms in the pyrazole and pyrimidine rings can act as active centers for adsorption, donating lone pair electrons to the vacant d-orbitals of the metal atoms. This can lead to the formation of coordinate bonds and a strong chemisorption process. Additionally, the planar pyrazolylpyrimidine ring system can lie flat on the metal surface, maximizing the surface coverage and enhancing the protective effect through π-electron interactions with the metal.
The mechanism of corrosion inhibition by these compounds is typically a mixed-type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is achieved by blocking the active sites on the metal surface where these reactions occur.
The efficiency of a pyrazolylpyrimidine derivative as a corrosion inhibitor is influenced by several factors, including its concentration, the nature of the metal, the corrosive environment (e.g., acid concentration), and the temperature. The molecular structure of the inhibitor is also paramount; substituents that increase the electron density on the nitrogen atoms or enhance the planarity of the molecule can improve its adsorption and, consequently, its inhibition efficiency.
Experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these inhibitors. Surface analysis techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) can provide direct evidence of the formation of a protective film on the metal surface.
The following table presents data on the inhibition efficiency of two pyrimidine-pyrazole derivatives on mild steel in a 1 M HCl solution, as determined by the weight loss method.
| Inhibitor | Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | - | 1.15 | - |
| PP | 10⁻⁶ | 0.68 | 40.87 |
| 10⁻⁵ | 0.45 | 60.87 | |
| 10⁻⁴ | 0.23 | 80.00 | |
| 10⁻³ | 0.08 | 93.04 | |
| DPP | 10⁻⁶ | 0.78 | 32.17 |
| 10⁻⁵ | 0.56 | 51.30 | |
| 10⁻⁴ | 0.34 | 70.43 | |
| 10⁻³ | 0.13 | 88.70 |
The formation of a protective film on the metal surface is a direct result of the adsorption of the inhibitor molecules. The nature of this adsorption can be described by various adsorption isotherms, which relate the degree of surface coverage (θ) to the concentration of the inhibitor in the solution. The applicability of a particular isotherm provides insights into the mechanism of adsorption.
Commonly, the adsorption of pyrazolylpyrimidine derivatives on metal surfaces is found to follow the Langmuir adsorption isotherm. The Langmuir model assumes that the adsorption is a monolayer process, with each active site on the metal surface holding one inhibitor molecule, and that there are no interactions between the adsorbed molecules. The equilibrium constant for the adsorption process (Kads) can be calculated from the Langmuir isotherm, and from this, the Gibbs free energy of adsorption (ΔG°ads) can be determined. A more negative value of ΔG°ads indicates a stronger and more spontaneous adsorption process.
In some cases, other adsorption models such as the Temkin, Frumkin, or El Awady isotherms may provide a better fit for the experimental data. arabjchem.orgnajah.edu The El Awady isotherm, for instance, takes into account the possibility of interactions between the adsorbed molecules. arabjchem.orgnajah.edu The choice of the most appropriate isotherm depends on the specific inhibitor-metal-environment system.
The adsorption process can be classified as either physisorption or chemisorption. Physisorption involves weak electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption, on the other hand, involves the formation of stronger coordinate bonds through charge sharing or transfer between the inhibitor molecules and the metal surface. Often, the adsorption of pyrazolylpyrimidine derivatives involves a combination of both physisorption and chemisorption. researchgate.net The value of ΔG°ads can help to distinguish between these two types of adsorption.
The formation of the protective surface film is a dynamic process. Initially, the inhibitor molecules adsorb onto the most active sites on the metal surface. As the concentration of the inhibitor increases, the surface coverage increases, leading to the formation of a more compact and stable protective layer. This film acts as a physical barrier, preventing the corrosive species from reaching the metal surface and thereby inhibiting the corrosion process.
Future Directions and Emerging Research Avenues in N Linked Pyrazolylpyrimidine Chemistry
Development of Novel and Efficient Synthetic Strategies
A primary focus for the future will be the development of novel and efficient synthetic strategies for accessing the 5-(1H-pyrazol-1-yl)pyrimidine core and its derivatives. Current synthetic approaches to pyrazolopyrimidine isomers often involve the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds or multicomponent reactions. However, the synthesis of N-linked pyrazolylpyrimidines, such as this compound, requires a different strategic approach centered on the formation of a C-N bond between the pyrimidine (B1678525) ring and the pyrazole (B372694) nitrogen.
Future strategies will likely leverage modern cross-coupling reactions. The Buchwald-Hartwig amination stands out as a promising method, potentially enabling the direct coupling of a 5-halopyrimidine with pyrazole under palladium catalysis. wikipedia.orgacsgcipr.orgnih.govmdpi.com Similarly, Suzuki-Miyaura coupling could be explored by first synthesizing a pyrazolylboronic acid or ester and coupling it with a 5-halopyrimidine. nih.gov The development of these methods would offer a versatile and modular approach to a wide range of substituted analogues.
Furthermore, transition-metal-catalyzed C-H functionalization represents a more atom-economical and environmentally benign approach. nih.govresearchgate.net Future research may focus on the direct C-H arylation of pyrazoles with activated pyrimidines or vice versa, which would streamline the synthesis and reduce the need for pre-functionalized starting materials.
Table 1: Potential Catalytic Systems for Novel Synthetic Strategies
| Catalytic System | Precursors | Potential Advantages |
| Palladium/Phosphine (B1218219) Ligands | 5-Halopyrimidine, Pyrazole | High efficiency, broad substrate scope |
| Copper/Ligand Systems | 5-Halopyrimidine, Pyrazole | Lower cost, alternative reactivity |
| Rhodium/Iridium Catalysts | Pyrimidine, Pyrazole | Direct C-H activation, high atom economy |
Exploration of Undiscovered Reactivity and Functionalization Pathways
The reactivity of the this compound scaffold is largely uncharted territory. Future research will need to systematically investigate its susceptibility to various chemical transformations to unlock its full potential for creating diverse chemical libraries. Key areas of exploration will include electrophilic and nucleophilic substitution reactions.
Given the electron-deficient nature of the pyrimidine ring, it is anticipated to be susceptible to nucleophilic aromatic substitution (NAS) , particularly if activated by electron-withdrawing groups. nih.gov Conversely, the pyrazole ring is generally more electron-rich and prone to electrophilic substitution . nih.gov A critical area of investigation will be to determine the regioselectivity of these reactions on the linked scaffold and to understand how the two heterocyclic rings influence each other's reactivity.
Moreover, late-stage functionalization via transition-metal-catalyzed C-H activation will be a significant research avenue. This would allow for the direct introduction of functional groups at various positions on both the pyrazole and pyrimidine rings of the parent compound, providing rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies. researchgate.net
Advanced Computational Predictions for Structure-Property Relationships
Advanced computational methods will be instrumental in predicting the structure-property relationships of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies will be crucial in correlating the structural features of these compounds with their biological activities. nih.gov By developing robust 3D-QSAR models, researchers can identify key steric and electronic requirements for desired therapeutic effects, such as kinase inhibition. mdpi.com
Density Functional Theory (DFT) calculations will provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netmdpi.comnih.govmdpi.comjchemrev.combohrium.com These calculations can be used to predict the most likely sites for metabolic attack, understand reaction mechanisms, and rationalize observed reactivity patterns.
Table 2: Computationally Predicted Properties of Hypothetical this compound Analogues
| Analogue | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 1.2 | 45.6 | 1 | 3 |
| 5-(4-nitro-1H-pyrazol-1-yl)pyrimidine | 1.5 | 88.7 | 1 | 5 |
| 2-methyl-5-(1H-pyrazol-1-yl)pyrimidine | 1.6 | 45.6 | 1 | 3 |
| 4-amino-5-(1H-pyrazol-1-yl)pyrimidine | 0.8 | 71.6 | 2 | 4 |
Deepening Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of 5-(1H-pyrazol-1-yl)pyrimidines is essential for optimizing reaction conditions and expanding their synthetic utility. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
For synthetic reactions, such as the proposed Buchwald-Hartwig amination or Suzuki coupling, mechanistic studies will focus on understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. This knowledge will enable the rational design of more efficient catalysts and the prediction of potential side reactions.
DFT calculations will be a powerful tool for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers. nih.govmdpi.comnih.govmdpi.comjchemrev.combohrium.com This will provide a detailed, atomistic understanding of the reaction pathways and help in explaining observed regioselectivity and stereoselectivity.
Expanding Molecular Interaction Studies and Target Identification
A critical future direction will be the identification of the biological targets of this compound derivatives and the detailed study of their molecular interactions. Given that other pyrazolopyrimidine isomers are known to be potent kinase inhibitors, it is plausible that this scaffold will also exhibit activity against various kinases.
Virtual screening and molecular docking studies will be employed to screen large libraries of this compound analogues against a panel of known drug targets, particularly kinases. uomustansiriyah.edu.iqnih.govjohnshopkins.edumdpi.com High-throughput screening of physical compound libraries will then be used to validate the in silico predictions and identify initial hits.
Once a target is identified, molecular dynamics (MD) simulations will be used to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the key residues involved in binding. nih.govnih.govnih.govmdpi.comescholarship.orgplos.org These computational studies, in conjunction with experimental techniques like X-ray crystallography, will provide a detailed understanding of the binding mode and guide the rational design of more potent and selective inhibitors.
Computational Design of Next-Generation Pyrazolylpyrimidine Analogues
The computational design of next-generation analogues of this compound will be a cornerstone of future research efforts. By integrating the knowledge gained from SAR studies, computational predictions, and molecular interaction studies, researchers will be able to design novel compounds with improved potency, selectivity, and pharmacokinetic properties.
Pharmacophore modeling will be used to define the essential structural features required for biological activity. acsgcipr.orgnih.gov This information will then be used to guide the design of new molecules that fit the pharmacophore model. Structure-based drug design, utilizing the three-dimensional structure of the target protein, will enable the design of ligands that form optimal interactions with the active site. mdpi.com
In silico screening of virtual libraries of designed compounds will allow for the prioritization of the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. acsgcipr.orgresearchgate.net This iterative cycle of design, synthesis, and testing, guided by computational chemistry, will be key to unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 5-(1H-pyrazol-1-yl)pyrimidine derivatives?
The synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors. For example, NHOAc in glacial acetic acid at 108°C facilitates the formation of pyrimidine-pyrazole hybrids via cyclocondensation . Variations in substituents (e.g., aryl, alkyl, or heteroaryl groups) can be introduced using Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reaction optimization should prioritize yield, purity (monitored via HPLC or LC-MS), and scalability .
Q. How to characterize the structural properties of this compound derivatives?
Structural confirmation requires multi-technique validation:
- Spectroscopy : H/C NMR to verify substituent positions and purity.
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and intermolecular interactions .
- Mass spectrometry : High-resolution MS confirms molecular weight. For example, the crystal structure of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine was resolved using X-ray diffraction .
Q. What in vitro assays are suitable for initial biological screening of pyrimidine-pyrazole derivatives?
- Enzyme inhibition : Kinase activity assays (e.g., TRK inhibition using ADP-Glo™ kinase assays) for cancer therapeutics .
- Anti-inflammatory : COX-1/COX-2 inhibition assays, referencing analogs like epirazole .
- Cytoprotection : Cell viability assays (e.g., HCl-ethanol-induced ulcer models in rat gastric cells) .
Q. How to design pyrimidine-pyrazole derivatives for improved solubility and bioavailability?
Q. What are the common substituents introduced during synthesis to modulate biological activity?
- Pyrimidine ring : Halogens (Cl, F) for electron withdrawal, methoxy groups for steric effects.
- Pyrazole ring : Aryl groups (e.g., phenyl, fluorophenyl) for π-π stacking in kinase binding pockets . Substituent effects on ulcer inhibition were systematically studied in 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine derivatives .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different pyrimidine-pyrazole derivatives?
- Perform structure-activity relationship (SAR) studies : Compare substituent effects (e.g., meta vs. para substitution on phenyl rings).
- Use statistical modeling (e.g., multivariate regression) to correlate electronic/steric parameters with activity.
- Validate hypotheses via crystallographic docking (e.g., AutoDock Vina) to identify binding pose discrepancies .
Q. What strategies are effective in designing pyrimidine-pyrazole-based kinase inhibitors targeting TRK for cancer therapy?
- Structure-based design : Use TRK crystal structures (PDB IDs) to optimize hydrogen bonding with hinge regions (e.g., pyrimidine N1 interaction).
- Introduce fluorine atoms (e.g., 2,5-difluorophenyl in Pyramid Biosciences’ derivatives) for enhanced binding and metabolic stability .
- Validate selectivity via kinome-wide profiling to avoid off-target effects .
Q. How to investigate the role of pyrimidine-pyrazole ligands in stabilizing transition metal complexes?
- Synthesize ruthenium/rhodium/iridium complexes (e.g., [(η-CH)Ru(bppm)Cl]PF) using 4,6-bis{3-(2-pyridyl)-1H-pyrazol-1-yl}pyrimidine (bppm) as a bidentate ligand.
- Characterize via cyclic voltammetry (redox properties) and UV-vis spectroscopy (charge-transfer transitions).
- Assess catalytic activity in hydrogenation or oxidation reactions .
Q. What computational methods predict the binding affinity of pyrimidine-pyrazole derivatives to target proteins?
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over time (e.g., using GROMACS).
- Free energy perturbation (FEP) : Quantify substituent contributions to binding (e.g., fluorine vs. chlorine).
- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions in enzyme active sites .
Q. How to determine the mechanism of cytoprotective antiulcer activity in pyrimidine-pyrazole derivatives?
- Conduct in vivo studies using rat models (e.g., water-immersion stress-induced ulcers) with histopathological analysis.
- Measure prostaglandin E2 (PGE2) levels to assess COX-2 inhibition.
- Evaluate antioxidant activity via DPPH radical scavenging assays, as oxidative stress contributes to ulcerogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
